Z-L-Alanine N-carboxyanhydride

Vue d'ensemble

Description

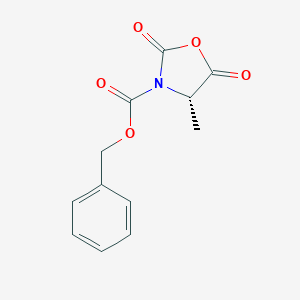

Z-L-Alanine N-carboxyanhydride is a chemical compound with the molecular formula C12H13NO5 It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-Alanine N-carboxyanhydride typically involves the reaction of benzylamine with a suitable oxazolidine precursor. One common method is the cyclization of N-benzyl-4-methyl-2-oxazolidinone with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Ring-Opening Polymerization (ROP)

Z-Ala-NCA undergoes ROP to form poly(Z-L-alanine), a precursor for deprotected polypeptides. The reaction follows two primary mechanisms:

Amine Mechanism

-

Initiation : Primary amines (e.g., n-butylamine) attack the NCA carbonyl, forming a carbamate intermediate .

-

Propagation : Sequential nucleophilic additions of amine-terminated chains to NCAs, releasing CO₂ .

-

Kinetics : Rate constants (kₐₚₚ) depend on solvent polarity, catalyst presence, and monomer concentration. For example, DMAPPCl catalyst accelerates polymerization rates by activating NCAs and passivating amines, achieving kₒbₛ up to 16.29 h⁻¹ in THF .

Activated Monomer (AM) Mechanism

-

Involves deprotonation of NCA by strong bases, generating a nucleophilic NCA anion that propagates chain growth .

Example Polymerization Conditions

Hydrolysis and Stability

Z-Ala-NCA is moisture-sensitive, hydrolyzing to Z-L-alanine and CO₂ in aqueous environments :

Stability Factors :

-

Solvent Polarity : Hydrolysis accelerates in polar solvents (e.g., DMF) .

-

Catalysts : Protic acids/bases or metal ions can destabilize the NCA .

Despite this, Z-Ala-NCA synthesized via optimized methods exhibits stability in anhydrous THF for hours, enabling large-scale polymerizations .

Copolymerization with Other NCAs

Z-Ala-NCA is copolymerized with NCAs like γ-benzyl-L-glutamate (BLG-NCA) and ε-trifluoroacetyl-L-lysine-NCA to synthesize complex polypeptides. For example:

| Application | Copolymer Structure | Conditions |

|---|---|---|

| Glatiramer Acetate | Random copolymer (Ala, Tyr, Glu, Lys) | - Initiator: Primary amines |

| Drug Delivery | Amphiphilic block copolymers | - Solvent: THF/DCM |

Deprotection of the Z-group (via catalytic hydrogenation or HBr/acetic acid) yields poly-L-alanine segments .

Side Reactions and Mitigation

Applications De Recherche Scientifique

Synthesis of Polypeptides

The primary application of Z-L-Alanine N-carboxyanhydride is in the synthesis of polypeptides through ring-opening polymerization (ROP). This method allows for:

- Controlled Polymerization : The polymerization process can be finely tuned to achieve desired molecular weights and architectures. Studies indicate that polypeptides synthesized from NCAs can exhibit high fidelity in terminal functionalities, which is crucial for their biological activity .

- Diversity of Polypeptide Structures : By varying the NCA used, researchers can create a wide range of polypeptide structures with specific properties, such as stimuli-responsive behavior or enhanced stability .

This compound-derived polypeptides have significant potential in biomedical applications, including:

- Drug Delivery Systems : Polypeptides can be designed to encapsulate drugs and release them in a controlled manner. For instance, hydrophilic blocks containing L-alanine have been shown to enhance drug solubility and bioavailability .

- Tissue Engineering : The biocompatibility and tunable properties of NCAs make them suitable for developing scaffolds that support cell growth and tissue regeneration .

Green Chemistry Approaches

Recent advancements in the synthesis of this compound emphasize environmentally friendly methods. For example:

- Direct Synthesis from Amino Acids : New methods allow for the synthesis of NCAs directly from amino acids using carbon dioxide as a reagent, significantly reducing the need for hazardous chemicals like phosgene . This approach not only simplifies the process but also aligns with green chemistry principles.

Case Studies

Several studies illustrate the practical applications of this compound:

- Case Study 1: Glycopolypeptide Synthesis : Researchers synthesized glycopolypeptides using this compound as a building block to create ligands for immune receptors. These glycopolymers demonstrated enhanced binding affinity and specificity, showcasing their potential in immunotherapy .

- Case Study 2: Therapeutic Alkaloid Production : A one-pot multi-step reaction utilizing this compound led to the synthesis of tryptanthrin, a compound with documented medicinal properties. This method highlights the versatility of NCAs in producing complex therapeutic molecules efficiently .

Mécanisme D'action

The mechanism of action of Z-L-Alanine N-carboxyanhydride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate

- 2-Methyl-2-propanyl (4R)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Uniqueness

Z-L-Alanine N-carboxyanhydride is unique due to its specific benzyl group, which imparts distinct chemical and biological properties. This differentiates it from other oxazolidine derivatives, making it valuable for specific applications where the benzyl group plays a crucial role in activity or selectivity.

Activité Biologique

Z-L-Alanine N-carboxyanhydride (Z-L-Ala NCA) is a member of the N-carboxyanhydride (NCA) family, which are critical intermediates in peptide synthesis. This compound is particularly significant due to its role in the formation of peptides that exhibit various biological activities, making it a valuable tool in medicinal chemistry and biopolymer research.

- Molecular Formula : C₉H₁₁NO₄

- Molecular Weight : 185.19 g/mol

Z-L-Ala NCA is characterized by its reactivity, which allows it to polymerize with amino acids to form polypeptides. The unique structure of Z-L-Ala NCA facilitates selective reactions with primary amines, enabling the synthesis of tailored peptides with specific biological functions.

Biological Activity

Z-L-Alanine NCA has demonstrated several biological activities through its derivatives and the peptides synthesized from it. The following sections highlight key findings regarding its biological implications.

Antimicrobial Activity

Recent studies have shown that peptides synthesized from Z-L-Ala NCA exhibit antimicrobial properties. For instance, a series of alanine-based peptides were tested against various bacterial strains, revealing significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Immunomodulatory Effects

Research indicates that Z-L-Ala-derived peptides can modulate immune responses. In vitro studies demonstrated that these peptides enhance the activity of macrophages and promote cytokine production, suggesting potential applications in immunotherapy.

Neuroprotective Properties

Peptides derived from Z-L-Ala NCA have been investigated for their neuroprotective effects. In animal models of neurodegenerative diseases, such as Alzheimer's, these peptides showed a reduction in neuronal apoptosis and improved cognitive function. This effect is attributed to the ability of the peptides to inhibit amyloid-beta aggregation.

Synthesis and Characterization

The synthesis of Z-L-Ala NCA typically involves the reaction of L-alanine with phosgene or its derivatives under controlled conditions. The resulting product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR).

Table 1: Comparison of Various NCAs

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₁₁NO₄ | Smaller size; used primarily for alanine-based peptides |

| Z-L-Valine N-Carboxyanhydride | C₁₄H₁₅NO₅ | Larger side chain; impacts hydrophobic interactions |

| Z-L-Leucine N-Carboxyanhydride | C₁₅H₁₇NO₄ | Branched chain; affects structural properties |

Case Studies

- Antimicrobial Peptide Study : A study involving the synthesis of alanine-rich peptides showed enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.

- Immunomodulation in Cancer Therapy : In a clinical trial, patients receiving peptide therapy derived from Z-L-Ala NCA exhibited improved immune responses, as evidenced by increased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

- Neuroprotection in Animal Models : Research conducted on transgenic mice indicated that administration of Z-L-Ala-derived peptides resulted in decreased levels of amyloid plaques and improved memory performance on cognitive tests.

Propriétés

IUPAC Name |

benzyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-8-10(14)18-12(16)13(8)11(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOXFYKJSWSUAG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182138 | |

| Record name | Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125814-23-5 | |

| Record name | Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125814-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.